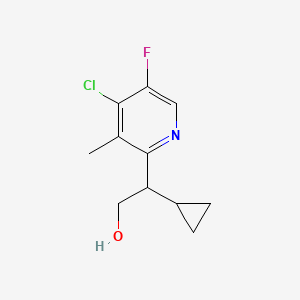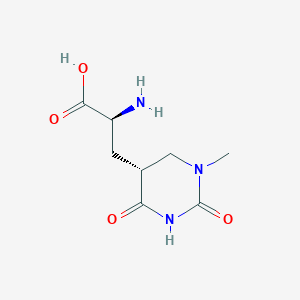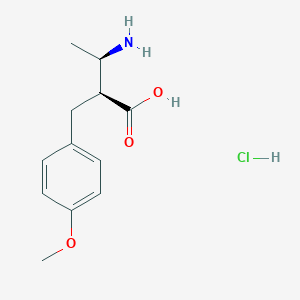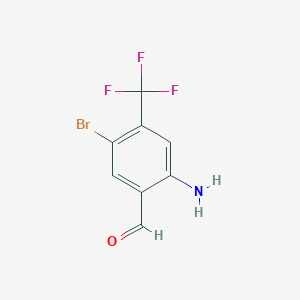
(2S)-2-Methyl-1,2-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, which gives it optical activity. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of 2-Methyl-2-butanone: One common method to synthesize (2S)-2-Methyl-1,2-butanediol is through the reduction of 2-Methyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of 2-Methyl-1,2-epoxybutane using acidic or basic catalysts. This reaction yields this compound as one of the products.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products:
Oxidation: 2-Methyl-2-butanone or 2-Methylbutanal.
Reduction: 2-Methylbutane.
Substitution: 2-Methyl-1,2-dichlorobutane (when reacted with HCl).
科学的研究の応用
Chemistry:
Solvent: (2S)-2-Methyl-1,2-butanediol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Enzyme Studies: The compound is used in enzyme studies to understand the catalytic mechanisms of diol dehydratase enzymes.
Medicine:
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds, particularly those requiring chiral intermediates.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
作用機序
The mechanism by which (2S)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for diol dehydratase enzymes, which catalyze the dehydration of diols to form alkenes. The hydroxyl groups in the compound participate in hydrogen bonding and other interactions, facilitating its role in various chemical processes.
類似化合物との比較
(2R)-2-Methyl-1,2-butanediol: The enantiomer of (2S)-2-Methyl-1,2-butanediol, which has similar chemical properties but different optical activity.
1,2-Butanediol: A diol with a similar structure but without the methyl group at the second carbon.
2-Methyl-2,4-pentanediol: Another diol with a similar structure but with an additional methyl group.
Uniqueness:
Chirality: The (2S) configuration of this compound gives it unique optical properties, making it valuable in asymmetric synthesis.
Reactivity: The presence of two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C5H12O2 |
|---|---|
分子量 |
104.15 g/mol |
IUPAC名 |
(2S)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m0/s1 |
InChIキー |
DOPZLYNWNJHAOS-YFKPBYRVSA-N |
異性体SMILES |
CC[C@@](C)(CO)O |
正規SMILES |
CCC(C)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)



![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)


![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)


![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)


